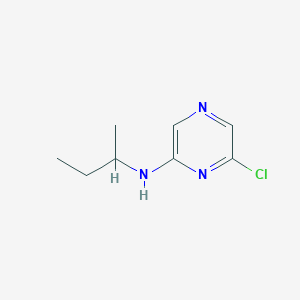![molecular formula C8H18ClNO3S B1424177 4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride CAS No. 1984136-89-1](/img/structure/B1424177.png)
4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride
Overview
Description
“4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1984136-89-1 . It has a molecular weight of 243.75 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-[(2-methoxyethyl)sulfonyl]piperidine hydrochloride . The InChI Code is 1S/C8H17NO3S.ClH/c1-12-6-7-13(10,11)8-2-4-9-5-3-8;/h8-9H,2-7H2,1H3;1H .Scientific Research Applications
Anodic Methoxylation of Piperidine Derivatives
Golub and Becker (2015) explored the anodic methoxylation of N-acyl and N-sulfonyl piperidines, a process critical for the formation of α-monomethoxy and α,α'-dimethoxy derivatives. This study highlights the potential utility of these piperidine derivatives in electrochemical syntheses and the impact of various anodes and electrolytes on product formation (Golub & Becker, 2015).
Antioxidant and Anticholinesterase Activities
Karaman et al. (2016) synthesized novel sulfonyl hydrazone derivatives with piperidine rings, known for their medicinal chemistry significance. These compounds were screened for antioxidant capacities and anticholinesterase activities, revealing potential therapeutic applications (Karaman et al., 2016).
Biological Active O-Substituted Derivatives
Khalid et al. (2013) focused on synthesizing and evaluating 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine for biological activities. These compounds showed promising activity against butyrylcholinesterase enzyme, indicating their potential in medicinal chemistry (Khalid et al., 2013).
Novel Synthetic Bacteriochlorins
Reddy et al. (2013) developed a novel molecular design for synthetic bacteriochlorins with integral spiro-piperidine motifs. This design allows for tailoring the polarity of near-infrared absorbers and could be valuable in photodynamic therapy and other medical applications where near-infrared absorption is crucial (Reddy et al., 2013).
Glycosyl Donor Synthesis in Carbohydrate Chemistry
Spjut, Qian, and Elofsson (2010) presented the synthesis and application of a 2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor. This compound demonstrated stability under certain conditions and potential utility in carbohydrate chemistry (Spjut et al., 2010).
Antimicrobial Activity Against Plant Pathogens
Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting tomato plants. They revealed that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences the antibacterial activity, showing potential in agriculture and plant protection (Vinaya et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(2-methoxyethylsulfonyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.ClH/c1-12-6-7-13(10,11)8-2-4-9-5-3-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUVUZSCAUPEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



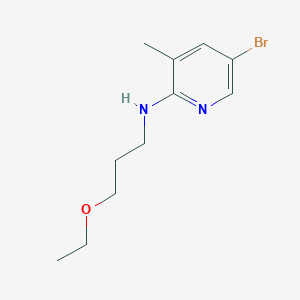
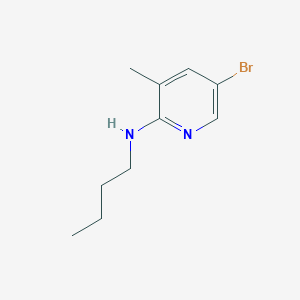
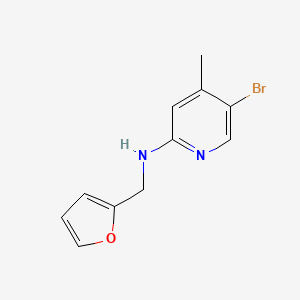
![2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione](/img/structure/B1424101.png)
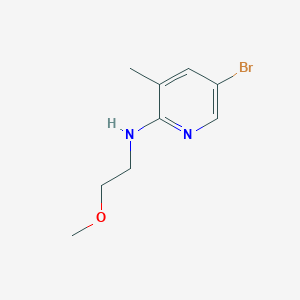
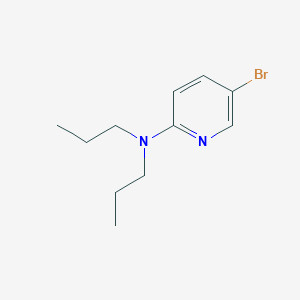

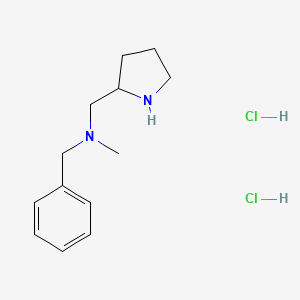
![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
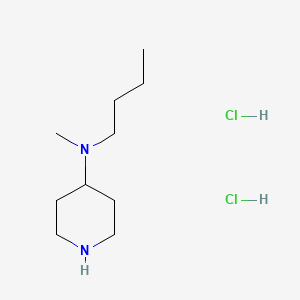
![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)

![2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride](/img/structure/B1424116.png)
